molecular formula C41H48BF4N3O4 B14097242 Cyanine7 NHS ester

Cyanine7 NHS ester

Cat. No.: B14097242
M. Wt: 733.6 g/mol
InChI Key: ATVLAQFLEUZFOZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine7 NHS ester is a near-infrared fluorescent dye that is widely used in various scientific research applications. It is an amine-reactive compound that can be used to label biomolecules, such as proteins and peptides, for fluorescence imaging and other biochemical analyses. The compound is known for its high quantum yield and stability, making it an excellent choice for in vivo imaging and other applications that require high sensitivity and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7 NHS ester is synthesized through a series of chemical reactions that involve the formation of the cyanine dye core followed by the introduction of the N-hydroxysuccinimide (NHS) ester group. The synthesis typically starts with the preparation of the polymethine chain, which is the central part of the cyanine dye. This is followed by the attachment of the indole or benzindole groups to the polymethine chain.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated equipment and stringent quality control measures. The process includes the purification of the dye using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency. The final product is typically stored under conditions that protect it from light and moisture to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Cyanine7 NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group. This group reacts readily with primary amines to form stable amide bonds. The compound does not typically undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions

The most common reagents used in reactions with this compound are primary amines, which are found in proteins, peptides, and other biomolecules. The reactions are usually carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at slightly basic pH (around 8.5 to 9.0) to facilitate the nucleophilic attack on the NHS ester group .

Major Products

The major products formed from reactions with this compound are amide-linked conjugates, where the dye is covalently attached to the target biomolecule. These conjugates retain the fluorescent properties of the dye, making them useful for various imaging and analytical applications .

Scientific Research Applications

Cyanine7 NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

The mechanism of action of Cyanine7 NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine group of the target biomolecule. This reaction results in the formation of a stable amide bond, which links the dye to the biomolecule. The near-infrared fluorescence of the dye allows for sensitive detection and imaging of the labeled biomolecule. The rigidized design of the central polymethine chain in Cyanine7 enhances its quantum yield and fluorescence brightness, making it highly effective for imaging applications .

Comparison with Similar Compounds

Cyanine7 NHS ester is part of a family of cyanine dyes that includes other compounds such as Cyanine5 NHS ester and Cyanine7.5 NHS ester. Compared to these similar compounds, this compound offers several unique advantages:

List of Similar Compounds

Properties

Molecular Formula

C41H48BF4N3O4

Molecular Weight

733.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;trifluoroborane;fluoride

InChI

InChI=1S/C41H48N3O4.BF3.FH/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3)4;/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;;1H/q+1;;/p-1

InChI Key

ATVLAQFLEUZFOZ-UHFFFAOYSA-M

Canonical SMILES

B(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C.[F-]

Origin of Product

United States

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